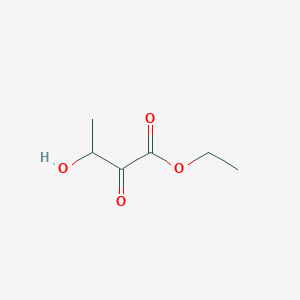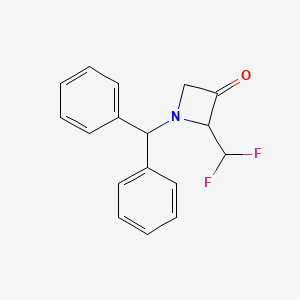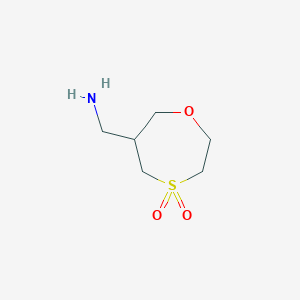
6-(Aminomethyl)-1,4-oxathiepane4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide is a heterocyclic compound containing sulfur, oxygen, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired heterocyclic ring.
Industrial Production Methods
Industrial production of 6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.
Scientific Research Applications
6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical transformations.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, the compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide include other heterocyclic compounds containing sulfur, oxygen, and nitrogen atoms. Examples include:
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: These compounds have similar functional groups and are studied for their antiviral properties.
Aminomethyl derivatives of 2,6-dihydroxynaphthalene: These compounds are used in various fields of synthetic chemistry.
Uniqueness
6-(Aminomethyl)-1,4-oxathiepane 4,4-dioxide is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms within the ring. This combination of elements imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(4,4-dioxo-1,4-oxathiepan-6-yl)methanamine |
InChI |
InChI=1S/C6H13NO3S/c7-3-6-4-10-1-2-11(8,9)5-6/h6H,1-5,7H2 |
InChI Key |
SUYVCTDAYDHIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(CO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


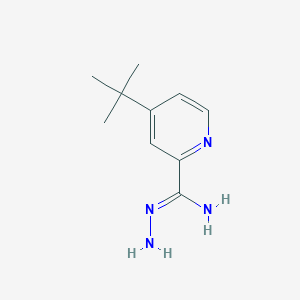
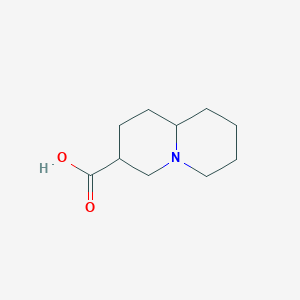
![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)


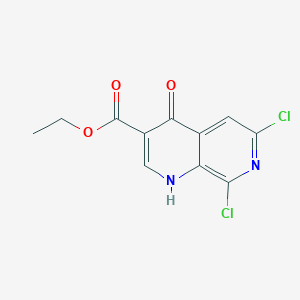
![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)



